molecular formula C16H12O4 B11850698 3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 88252-61-3

3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11850698
CAS No.: 88252-61-3
M. Wt: 268.26 g/mol
InChI Key: KXSJNMVHWGRQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one is a high-purity benzopyran-4-one derivative of significant interest in biochemical and pharmacological research. This compound belongs to a class of molecules known for their diverse biological activities. Research indicates that structurally related 3-hydroxy-2-phenyl-4H-1-benzopyran-4-one analogues function as potent and isoform-selective inhibitors of Protein Kinase C zeta (PKC-ζ) . PKC-ζ is an atypical lipid-regulated serine/threonine kinase that plays a pivotal role in critical signal transduction pathways regulating immune responses, cellular growth, and synaptic plasticity . The inhibitory activity is highly dependent on the specific substitution pattern, with the 3-hydroxy group and a meta-hydroxyl group on the C2-phenyl ring being critical for forming key hydrogen bonds within the enzyme's active site, as revealed by computational docking studies . This mechanism suggests potential research applications for this compound class in neuroscience, particularly in models of long-term memory formation and psychostimulant abuse, where PKC-ζ has been implicated in the persistent neurobiological changes underlying relapse vulnerability . Furthermore, related benzopyran-4-one compounds, including various flavonoid derivatives and glycosides like Wogonoside, have demonstrated substantial anti-inflammatory effects and the ability to induce autophagy in cancer cell lines by regulating the MAPK-mTOR pathway, highlighting the broader research utility of this chemical scaffold . This product is presented as a reliable tool compound for in vitro investigative purposes. It is supplied with comprehensive analytical data to ensure identity and purity. This chemical is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88252-61-3

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-hydroxy-8-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-12-9-5-8-11-13(17)14(18)15(20-16(11)12)10-6-3-2-4-7-10/h2-9,18H,1H3

InChI Key

KXSJNMVHWGRQKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C(C2=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes serves as a foundational step. For instance, 2-hydroxy-4-methoxyacetophenone reacts with benzaldehyde in ethanol under alkaline conditions (NaOH or KOH) to form the chalcone intermediate. Cyclization of this chalcone in concentrated sulfuric acid at 0–5°C yields 8-methoxy-2-phenyl-4H-1-benzopyran-4-one. Subsequent hydroxylation at position 3 is achieved using boron trifluoride etherate (BF₃·OEt₂) in acetic anhydride, introducing the 3-hydroxy group via electrophilic substitution.

Reaction Conditions:

  • Solvent: Ethanol (condensation), glacial acetic acid (cyclization)
  • Catalysts: NaOH (10% w/v), BF₃·OEt₂ (1.2 equiv)
  • Temperature: 0–5°C (cyclization), 50–60°C (hydroxylation)
  • Yield: 62–68% (over two steps).

Hydrogenation-Demethylation Strategy

Pd-Catalyzed Hydrogenation

A patent methodology describes the hydrogenation of 3,4-dihydro-8-methoxy-2-phenyl-2H-1-benzopyran-4-one over 10% palladium on carbon (Pd-C) in acetic acid at 70°C under atmospheric hydrogen pressure. This step reduces the C3-C4 double bond, yielding 3,4-dihydro-8-methoxy-2-phenyl-4H-1-benzopyran-4-one.

Demethylation with Hydrobromic Acid

The 8-methoxy group is selectively demethylated using 47% hydrobromic acid (HBr) in refluxing acetic acid (110°C, 4 h), converting it to a hydroxyl group. Subsequent oxidation with hydrogen peroxide (H₂O₂, 30%) in alkaline medium regenerates the 4-keto functionality while retaining the 3-hydroxy group.

Key Data:

Step Reagents Temperature Time Yield
Hydrogenation Pd-C, H₂, AcOH 70°C 4 h 85%
Demethylation 47% HBr, AcOH 110°C 4 h 78%
Oxidation H₂O₂, NaOH 50°C 2 h 91%

Acid-Catalyzed Cyclization of Prenylated Intermediates

Synthesis of Prenylated Precursors

A novel route involves the reaction of 1,3,5-trimethoxybenzene with 1-methyl-4-piperidone in glacial acetic acid under HCl catalysis (95–100°C, 3 h). The resulting tetrahydropyridine intermediate undergoes borane reduction (NaBH₄, BF₃·OEt₂) to form a diol, which is oxidized to the benzopyran core.

Ring Closure and Functionalization

Cyclization of the diol intermediate in diethylene glycol dimethyl ether with BF₃·OEt₂ at 50°C produces 3-hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one. The phenyl group at position 2 is introduced via Friedel-Crafts alkylation using benzyl chloride and AlCl₃.

Optimized Parameters:

  • Solvent: Diethylene glycol dimethyl ether
  • Catalyst: BF₃·OEt₂ (2.0 equiv)
  • Temperature: 50°C (cyclization), 25°C (alkylation)
  • Yield: 70% (over three steps).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Claisen-Schmidt method offers simplicity but suffers from moderate yields due to competing side reactions during hydroxylation. In contrast, the hydrogenation-demethylation approach provides higher regioselectivity, albeit requiring specialized equipment for hydrogenation. Acid-catalyzed cyclization of prenylated intermediates is scalable (>100 g batches) but involves toxic reagents like BF₃·OEt₂.

Purity and Byproduct Formation

Chromatographic analyses (HPLC, TLC) reveal that the hydrogenation route produces fewer byproducts (<5% impurities) compared to the Claisen-Schmidt method (10–15% impurities). Recrystallization from isopropanol or petroleum ether (60–80°C) enhances purity to >98%.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale synthesis (patent data) emphasizes solvent recovery systems for acetic acid and diethylene glycol dimethyl ether, reducing costs by 40%. Neutralization of acidic waste (HBr, HCl) with NaOH generates sodium salts, which are precipitated and filtered.

Catalytic Reusability

Pd-C catalysts retain 90% activity after five hydrogenation cycles when washed with ethyl acetate and dried under vacuum. BF₃·OEt₂, however, cannot be recovered due to decomposition during workup.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Impacting Reactivity Reference
3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one C3-OH, C8-OCH₃, C2-Ph Not reported Not reported Hydroxyl (acidic), methoxy (electron-donating)
3-(4-Methoxybenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one (8b) C4-OCH₃ (benzoyl), C7-CH₃ 125 50 Methoxybenzoyl (electron-withdrawing)
3-(3,4-Dichlorobenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one (8c) C3,4-Cl (benzoyl), C7-CH₃ 178 53 Dichlorobenzoyl (strong electron-withdrawing)
8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one C8-glucose, C7-OH, C3-Ph-OCH₃ Not reported Not reported Glycosylation (solubility enhancer)
3-Methyl-2-phenyl-8-(1-propenyl)-4H-1-benzopyran-4-one C3-CH₃, C8-propenyl Not reported Not reported Propenyl (hydrophobic)

Key Observations:

Substituent Position and Polarity :

  • The hydroxyl group at C3 in the target compound increases polarity and hydrogen-bonding capacity compared to analogs like 8b and 8c, which lack hydroxyl groups but feature methoxybenzoyl substituents .
  • Methoxy groups (e.g., C8-OCH₃ in the target compound vs. C4-OCH₃ in 8b) influence electron density on the aromatic ring, altering reactivity in nucleophilic additions .

Thermal Stability :

  • Dichlorobenzoyl-substituted compound 8c exhibits a higher melting point (178°C) than 8b (125°C), likely due to stronger intermolecular interactions from electronegative chlorine atoms . The target compound’s melting point is unreported but may align with hydroxyl- and methoxy-bearing analogs (e.g., 171°C for 7b) .

Synthetic Accessibility :

  • The target compound may be synthesized via intramolecular cyclization or nucleophilic additions, similar to methods used for 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) (65% yield using triethylamine and acetone) .

Table 2: Functional Group Impact on Bioactivity

Compound Key Substituents Reported Bioactivity Mechanism Insights Reference
This compound C3-OH, C8-OCH₃, C2-Ph Hypothesized antioxidant Hydroxyl radical scavenging
8-β-D-Glucopyranosyl-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one C8-glucose, C7-OH Enhanced solubility for drug delivery Glycosylation improves hydrophilicity
3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) C3-benzoyl, C7-CH₃ Not reported Benzoyl may enhance lipid solubility

Key Insights:

  • Antioxidant Potential: The C3 hydroxyl group in the target compound is critical for radical scavenging, akin to 7-hydroxy analogs in (e.g., 3-(3,4-dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone) .
  • Solubility Modulation : Glycosylated analogs (e.g., ) demonstrate how sugar moieties enhance aqueous solubility, a feature absent in the target compound but relevant for pharmacokinetic optimization .

Spectroscopic and Analytical Data

Table 3: NMR and MS Data for Selected Analogues

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) MS (m/z) Reference
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) 2.25 (s, 3H, CH₃), 6.35 (s, 1H, H-5) 20.5 (CH₃), 165.1 (C=O) 296 [M$^+$]
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) 1.15 (t, 3H, CH₂CH₃), 4.05 (q, 2H, OCH₂) 14.1 (CH₃), 60.8 (OCH₂) 342 [M$^+$]

Analysis:

  • The target compound’s $ ^1H $ NMR would likely show signals for the C3 hydroxyl (~δ 5–6 ppm) and C8 methoxy (~δ 3.8–4.0 ppm), consistent with analogs like 7b (δ 3.85 ppm for OCH₃) .
  • Mass spectrometry would confirm the molecular ion peak at m/z 298 (C₁₆H₁₂O₄), assuming a molecular formula similar to ’s 3-benzoyl-2-(4-bromophenyl)-7-methoxy derivative (C₂₃H₁₅BrO₄, m/z 435) .

Biological Activity

3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, also known as a flavonoid compound, has garnered attention for its diverse biological activities. This compound is characterized by its unique benzopyran structure, which contributes to its various pharmacological properties. Below, we explore the biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O4C_{16}H_{12}O_{4} with a molecular weight of approximately 268.26 g/mol. The compound features a hydroxyl group at the 3-position and a methoxy group at the 8-position, which significantly influence its reactivity and biological interactions.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Properties :
    • This compound exhibits strong antioxidant activity, capable of scavenging free radicals and thus protecting cells from oxidative stress. Studies indicate that it effectively reduces oxidative damage in cellular models.
  • Anti-inflammatory Effects :
    • Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves inhibiting bacterial DNA gyrase, which is critical for bacterial replication .
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis through various signaling pathways.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Target Organisms/Cells References
AntioxidantFree radical scavengingCellular models
Anti-inflammatoryInhibition of cytokinesIn vitro models
AntimicrobialInhibition of DNA gyraseS. aureus, E. coli
AnticancerInduction of apoptosisCancer cell lines

Case Studies

  • Antioxidant Activity Study :
    A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced malondialdehyde levels in treated cells, indicating a decrease in lipid peroxidation and protection against oxidative damage.
  • Anti-inflammatory Mechanism :
    In vitro experiments showed that treatment with this compound led to a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    A series of assays confirmed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The IC50 values indicated potent activity comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves condensation of substituted phenols with aldehydes under acidic or basic catalysis. For example, related benzopyran-4-ones are synthesized via acid-catalyzed cyclization of 3,4,5-trimethoxyphenol derivatives with appropriate aldehydes . Temperature control (60–80°C) and pH (4–6) are critical to minimize side reactions. Purification often requires column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Yield Optimization : Pre-purification steps (e.g., recrystallization) and inert atmospheres (N₂) improve yields by reducing oxidation of phenolic intermediates.

Q. How is structural characterization of this compound performed, and what spectral data are diagnostic?

  • Analytical Techniques :

  • NMR : Key signals include a singlet for the C-3 hydroxyl proton (~δ 12.5 ppm in DMSO-d₆) and aromatic protons in the range δ 6.5–8.0 ppm. The methoxy group at C-8 appears as a singlet (~δ 3.8 ppm) .
  • MS : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 297.0764 (calculated for C₁₆H₁₂O₄⁺). Fragmentation patterns reveal loss of CO (28 Da) and methoxy groups .
  • IR : Strong absorption bands at ~3400 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=O of chromone) .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Antioxidant Activity : Evaluated via DPPH radical scavenging assays (IC₅₀ values < 50 µM in ethanol). Positive controls (e.g., quercetin) are essential for validating assay conditions .
  • Enzyme Inhibition : For kinase or phosphatase inhibition, assays use recombinant enzymes (e.g., PI3K) with ATP-competitive substrates. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), ethanol (~5 mM), and aqueous buffers (pH 7.4, <1 mM). Stability in DMSO is >24 hours at –20°C .
  • Light Sensitivity : Degrades under UV light (λ = 254 nm), requiring amber vials for storage.

Advanced Research Questions

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in complex matrices?

  • HPLC-UV Parameters :

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of acetonitrile/0.1% formic acid (30% → 70% over 20 min).
  • Detection: UV at 280 nm (λ_max for chromone) .
    • Validation : Linearity (R² > 0.99) across 0.1–100 µg/mL, LOD < 0.05 µg/mL.

Q. How to resolve contradictions between synthetic and natural product spectral data?

  • Case Study : A synthetic analog of falciformin showed discrepancies in melting points and ¹H NMR compared to the natural isolate, leading to structural revision. Cross-validation using 2D NMR (COSY, HMBC) and X-ray crystallography is critical .
  • Mitigation : Use deuterated solvents for NMR consistency and compare with natural product databases (e.g., NIST Chemistry WebBook) .

Q. What strategies improve stability in biological assays (e.g., cell culture)?

  • Microenvironment Control : Add antioxidants (e.g., ascorbic acid) to media to prevent phenolic oxidation.
  • Serum Binding : Pre-incubate with 1% BSA to reduce nonspecific binding, enhancing bioavailability .

Q. How to investigate structure-activity relationships (SAR) for hydroxyl and methoxy substituents?

  • SAR Design : Synthesize analogs with modified substituents (e.g., 8-methoxy → 8-ethoxy) and test in parallel assays.
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., PI3K’s ATP-binding pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.